REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4]([O:6]CC)=O.[C:14](#[N:16])[CH3:15].[H-].[Na+].CCOCC>O1CCCC1>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:3]=1[C:4]([CH2:15][C:14]#[N:16])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
43.8 g
|
Type
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reactant
|
Smiles
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ClC1=C(C(=O)OCC)C=CC(=C1)Cl
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Name
|
|
Quantity
|
8.2 g
|
Type
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reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
|
The mixture is heated at the boiling point
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Type
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TEMPERATURE
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Details
|
under reflux for a further hour
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Type
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FILTRATION
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Details
|
The precipitate is filtered off with suction
|
Type
|
DISSOLUTION
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Details
|
dissolved in 50 ml of ice-water
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Type
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FILTRATION
|
Details
|
The precipitate is filtered off cold with suction
|
Type
|
WASH
|
Details
|
rinsed with ice-water
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)CC#N)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |